2,4-Dichlorobenzotrifluoride (CAS 320-60-5) is a halogenated aromatic compound featuring a trifluoromethyl group and two chlorine atoms at specific positions on the benzene ring. This substitution pattern confers a distinct combination of electronic properties, thermal stability, and selective reactivity, making it a critical intermediate in the synthesis of specialized agrochemicals, pharmaceuticals, and dyes. Its primary value lies in serving as a precisely functionalized building block where the specific arrangement of the chloro and trifluoromethyl groups is essential for the desired reactivity and the ultimate biological activity or performance of the final product.
Substituting 2,4-Dichlorobenzotrifluoride with its positional isomer, 3,4-Dichlorobenzotrifluoride, or with a non-fluorinated analog like 2,4-dichlorotoluene, is often unviable for targeted synthesis. The specific ortho and para positions of the chlorine atoms relative to the strongly electron-withdrawing trifluoromethyl group dictate the regioselectivity of subsequent reactions, such as nucleophilic aromatic substitution. This precise electronic arrangement activates the ring in a unique way that its 3,4-isomer cannot replicate, leading to different reaction products or significantly lower yields. Furthermore, the metabolic fate of downstream products in biological systems is highly sensitive to isomerism, making isomer control critical for agrochemical and pharmaceutical applications where specific metabolic pathways determine efficacy and safety.
2,4-Dichlorobenzotrifluoride possesses a significantly lower boiling point compared to its common positional isomer, 3,4-Dichlorobenzotrifluoride. Technical datasheets consistently report the boiling point of the 2,4-isomer at 117-118 °C, whereas the 3,4-isomer boils at a much higher temperature of 173-174 °C.
| Evidence Dimension | Boiling Point (°C) |
| Target Compound Data | 117-118 °C |
| Comparator Or Baseline | 3,4-Dichlorobenzotrifluoride: 173-174 °C |
| Quantified Difference | Approx. 56 °C lower than the 3,4-isomer |
| Conditions | Standard atmospheric pressure (literature values). |
This substantial difference in boiling points is a critical procurement factor, as it allows for easier and more energy-efficient separation from the 3,4-isomer and other higher-boiling impurities via fractional distillation.
2,4-Dichlorobenzotrifluoride is a key precursor for the synthesis of specific benzoylurea insecticides, such as Flufenoxuron. The IUPAC name for Flufenoxuron is 1-[4-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-2-fluorophenyl]-3-(2,6-difluorobenzoyl)urea, which structurally requires the specific phenoxy moiety derived from the 2,4-dichloro isomer. The synthesis pathway involves coupling this specific intermediate, demonstrating its non-interchangeability with other isomers for producing this class of active ingredient.
| Evidence Dimension | Required Precursor for Flufenoxuron |
| Target Compound Data | Required for the 4-(2-chloro-4-(trifluoromethyl)phenoxy) aniline moiety. |
| Comparator Or Baseline | 3,4-Dichlorobenzotrifluoride: Would yield an incorrect isomer of the final insecticide, not Flufenoxuron. |
| Quantified Difference | Qualitatively non-interchangeable; yields a different molecule. |
| Conditions | Synthesis of the insecticide Flufenoxuron. |
For manufacturers of specific, high-value agrochemicals like Flufenoxuron, only the 2,4-isomer is a viable starting material, making this a definitive procurement requirement.
The specific substitution pattern of 2,4-Dichlorobenzotrifluoride directs further electrophilic substitution, such as nitration, to defined positions. A patented process describes the reaction of 2,4-Dichlorobenzotrifluoride with fuming nitric and sulfuric acid to produce 2,4-dichloro-3,5-dinitrobenzotrifluoride with a 79% yield. This dinitro compound is explicitly cited as a useful intermediate for the preparation of N-substituted-2,4-dinitro-6-trifluoromethyl-1,3-phenylenediamine herbicides. The use of the 3,4-isomer would result in a different nitration pattern and is not specified for this synthetic route.
| Evidence Dimension | Yield in Dinitration Reaction for Herbicide Intermediate |
| Target Compound Data | 79% yield to form 2,4-dichloro-3,5-dinitrobenzotrifluoride |
| Comparator Or Baseline | 3,4-Dichlorobenzotrifluoride: Would lead to a different dinitro isomer, unsuitable for the target herbicide class. |
| Quantified Difference | Provides the required regioisomer for a specific class of downstream herbicidal compounds. |
| Conditions | Reaction with fuming sulfuric acid and fuming nitric acid at 76-77°C for 96 hours. |
This demonstrates that the 2,4-isomer is essential for synthetic routes that depend on predictable, high-yield regioselective functionalization to build complex herbicidal molecules.
This compound is the specified choice for synthesizing the phenoxy aniline portion of certain benzoylurea insecticides, such as Flufenoxuron. Its unique substitution pattern is required to achieve the correct final molecular structure and biological activity.
Serves as a critical starting material for producing 2,4-dichloro-3,5-dinitrobenzotrifluoride, a key intermediate for a class of phenylenediamine-based herbicides. The regiochemistry of the 2,4-isomer is essential for the required high-yield dinitration.
Due to the predictable activating and directing effects of its substituents, this compound is used in multi-step syntheses where precise control over the position of subsequent functional groups is necessary to build complex and biologically active molecules.
In manufacturing settings where separation from the 3,4-isomer is required, the significantly lower boiling point of 2,4-Dichlorobenzotrifluoride allows for more economical and efficient purification by fractional distillation, reducing processing costs.
Corrosive